molecular formula C15H18O3 B1614077 cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid CAS No. 736136-28-0

cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid

Cat. No. B1614077
CAS RN: 736136-28-0
M. Wt: 246.3 g/mol
InChI Key: RKPPDKWMENPRKR-CHWSQXEVSA-N
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Description

“Cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C15H18O3 . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of “cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid” is based on its molecular formula, C15H18O3 . Detailed structural information can be found in chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid” include its molecular weight, which is 246.3 g/mol . More detailed properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Cyclohexane Functionalization

Research has explored the functionalization of cyclohexane derivatives, including processes like the cis 1,2-functionalization using selenium intermediates. These methods have been employed to achieve high yields of 1,2 halide-containing products with cis geometry, demonstrating the versatility of cyclohexane derivatives in synthetic chemistry and their potential applications in creating complex molecular structures (Morella & Ward, 1985).

Catalytic Systems

Cyclohexane derivatives, such as cis-1,2-Cyclohexanediol, have been shown to be efficient ligands in catalytic systems, facilitating the synthesis of biologically important compounds. These systems have demonstrated exceptional versatility and functional group tolerance, highlighting the potential of cyclohexane derivatives in catalysis and synthesis of bioactive molecules (Kabir et al., 2010).

Anaerobic Degradation Pathways

The anaerobic degradation pathways of polycyclic aromatic hydrocarbons have been studied, with cyclohexane derivatives like cis-2-(carboxymethyl)cyclohexane-1-carboxylic acid being identified as intermediates. These studies provide insights into environmental bioremediation processes and the microbial metabolism of complex organic compounds (Weyrauch et al., 2017).

Metabolite Analysis

Cyclohexane derivatives have also been identified as metabolites in the analysis of pyrethroid exposure, highlighting their relevance in toxicological studies and environmental monitoring. The development of analytical methods for these compounds contributes to our understanding of exposure risks and the environmental fate of synthetic chemicals (Arrebola et al., 1999).

Structural Studies

Structural and conformational studies of cyclohexane derivatives, such as the analysis of 4-Aminomethyl-1-cyclohexanecarboxylic Acids, provide fundamental insights into their chemical behavior and potential applications in drug design and material science. Understanding the molecular conformations in different environments can guide the development of new compounds with desired properties (Yanaka et al., 1981).

properties

IUPAC Name

(1R,2R)-2-phenacylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPPDKWMENPRKR-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641368
Record name (1R,2R)-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

736136-28-0
Record name (1R,2R)-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
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cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Reactant of Route 3
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cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Reactant of Route 4
cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Reactant of Route 5
cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid

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